molecular formula C32H64 B107825 1-Dotriacontene CAS No. 18435-55-7

1-Dotriacontene

Cat. No. B107825
CAS RN: 18435-55-7
M. Wt: 448.8 g/mol
InChI Key: WMRDPJYQERQCEP-UHFFFAOYSA-N
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Description

1-Dotriacontene, also known as dotriacontan-1-ene, is a chemical compound with the molecular formula C32H64 . It is an n-alkane primarily present in safflower oil .


Molecular Structure Analysis

The molecular structure of 1-Dotriacontene consists of a long chain of carbon atoms with hydrogen atoms attached to them . The linear formula is CH3(CH2)30CH3 . The molecular weight is 448.8506 .


Physical And Chemical Properties Analysis

1-Dotriacontene has a molecular weight of 448.8506 . It has a vapor density of 15.6 (vs air) and a vapor pressure of less than 1 mmHg at 20 °C . The boiling point is 467 °C and the melting point is between 65-70 °C .

Scientific Research Applications

1. Nanotechnology and Imaging Applications

Research in nanotechnology, especially involving quantum dots, is highly relevant to the study of 1-Dotriacontene. Quantum dots, such as those studied by Michalet et al. (2005), are semiconductor nanocrystals that have evolved from electronic materials science to biological applications. They show promise in cell and animal biology, including the observation of individual receptors in living neurons and identification of lymph nodes in live animals. These quantum dots offer potential for studying intracellular processes, high-resolution cellular imaging, and long-term in vivo observation of cell trafficking and tumor targeting (Michalet et al., 2005).

2. Educational Research Applications

The Genomics Education Partnership (GEP), as described by Lopatto et al. (2008), involves undergraduate students in research experiences in genomics, including sequence improvement and annotation of dot chromosomes in Drosophila species. This educational initiative exemplifies how 1-Dotriacontene-related research can be integrated into educational programs, providing students with the opportunity to contribute novel findings to the scientific community (Lopatto et al., 2008).

3. Telecommunication Technology

Ye Chaohua (2003) explores the application of nRF401 chip in dot to multidots telecommunication technology. This research is relevant to the understanding of 1-Dotriacontene as it involves the analysis of application specialties and the development of a program flow chart for the nRF401 chip, demonstrating its practical engineering applications in telecommunication (Ye Chaohua, 2003).

4. Advanced Material Research

Quantum dot research, as reviewed by Bukowski and Simmons (2002), is closely related to the study of 1-Dotriacontene. Their review of the current state of quantum dot research, including their unique properties and potential applications in optoelectronics like quantum dot infrared photodetectors, lasers, and solar cells, provides insights into the advanced material applications of 1-Dotriacontene (Bukowski & Simmons, 2002).

5. Thermal Energy Storage

Fang et al. (2014) conducted a study on the synthesis of polystyrene/n-dotriacontane composite nanoencapsulated phase change material for thermal energy storage. This research is directly relevant to 1-Dotriacontene, exploring its potential in energy storage applications. The study highlights the effective use of n-dotriacontane in creating materials with high latent heat capacity and good thermal stability (Fang et al., 2014).

properties

IUPAC Name

dotriacont-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-32H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRDPJYQERQCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171563
Record name 1-Dotriacontene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dotriacontene

CAS RN

18435-55-7
Record name 1-Dotriacontene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18435-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dotriacontene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dotriacontene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dotriacontan-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-DOTRIACONTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XV928K1PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
E Tarani, Z Terzopoulou, DN Bikiaris, T Kyratsi… - Journal of Thermal …, 2017 - Springer
… The low compound 1-nonene C 9 H 18 (at retention time 301.8 s) has a molecular mass of 126.00, and the highest compound 1-dotriacontene (mixed 1,31-dotriacontadiene and n-…
Number of citations: 68 link.springer.com
B Ramaroson-Raonizafinimanana… - Journal of Agricultural …, 1997 - ACS Publications
The hydrocarbon content, isolated by column chromatography over alumina gel, in three Vanilla bean species (V. fragrans, V. madagascariensis, and V. tahitensis) ranges between 0.2 …
Number of citations: 33 pubs.acs.org
NS Radulović, VM Miljković… - Natural Product …, 2017 - journals.sagepub.com
Detailed GC and GC/MS analyses of essential-oil samples obtained by hydrodistillation of Morus alba L. and M. nigra L. leaves (four samples) allowed the identification of 131 …
Number of citations: 11 journals.sagepub.com
M Lashkarbolooki, M Bayat - Chemical Engineering Research and Design, 2018 - Elsevier
In the light of artificial neural network (ANN) model advantages, a predictive ANN model is proposed to correlate the surface tension of common hydrocarbons including normal alkanes (…
Number of citations: 14 www.sciencedirect.com
JJ Jiménez, JL Bernal, MJ del Nozal… - European Journal of …, 2007 - Wiley Online Library
The concentrations of 102 chemical compounds (saturated and unsaturated hydrocarbons, palmitates, total and free acids, total hydroxyacids, total and free alcohols, acidic monoesters …
Number of citations: 33 onlinelibrary.wiley.com
JJ Jiménez, JL Bernal, MJ del Nozal… - European Journal of …, 2009 - Wiley Online Library
The minimum percentages of adulteration of pure beeswax from Apis mellifera with three paraffins of different melting points and with cow tallow, stearic acid and carnauba wax that can …
Number of citations: 18 onlinelibrary.wiley.com
PM Fine, GR Cass, BRT Simoneit - Environmental science & …, 1999 - ACS Publications
A series of source tests were conducted on the combustion of paraffin and beeswax candles. An enclosed chamber sampling system was utilized, and fine particle samples were …
Number of citations: 153 pubs.acs.org
M Huber, R Franz - Journal of High Resolution Chromatography, 1997 - Wiley Online Library
High Density polyethylene regranules reprocessed from separated household waste collection were investigated for migratable con‐taminants which were not present in virgin material. …
Number of citations: 32 onlinelibrary.wiley.com
W Ahmad, M Nazir, FM Chaudhary… - … für Naturforschung C, 1996 - degruyter.com
The distribution pattern of hydrocarbons in the surface waxes of five species of Euphor biaceae, E.caducifolia, E.helioscopia, E.milii, E.royleana and E.tirucalli was studied. In addition to …
Number of citations: 7 www.degruyter.com
A Gamero-Pasadas, IV Alcaide, JJ Rios… - … of Chromatography A, 2006 - Elsevier
Hydrocarbons in fresh subcutaneous fat of Iberian pig have been analyzed by GC–MS after fractionation of the unsaponifiable fraction with a new off-line combination of HPLC and GC …
Number of citations: 17 www.sciencedirect.com

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